molecular formula C22H23N5O4 B2801891 N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260903-73-8

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2801891
M. Wt: 421.457
InChI Key: FVGYHTJDIOEFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
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Scientific Research Applications

Diversified Synthesis of Complex Scaffolds

A study by An et al. (2017) explored the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through a Ugi four-component reaction. This method facilitates the rapid assembly of structurally varied and complex fused tricyclic scaffolds, demonstrating the synthetic versatility of quinoxaline derivatives (An et al., 2017).

Synthesis and Inotropic Activity

Zhang et al. (2008) and Wu et al. (2012) reported on the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and their evaluation for positive inotropic activity. These compounds were found to enhance the stroke volume in isolated rabbit heart preparations, suggesting potential therapeutic applications in cardiovascular diseases (Zhang et al., 2008) (Wu et al., 2012).

Antiproliferative and Anticonvulsant Agents

Kaneko et al. (2020) designed [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents, showcasing the potential of these compounds as anticancer agents. Their effectiveness against various cancer cell lines underscores the importance of structural modification in enhancing biological activity (Kaneko et al., 2020).

Novel Anticancer Agents

Thabet et al. (2022) embarked on a hybrid pharmacophore approach to synthesize bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents targeting PARP-1 and EGFR. Some compounds demonstrated superior cytotoxic activities against breast cancer cell lines, highlighting the therapeutic potential of these novel entities (Thabet et al., 2022).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-4-7-19-24-25-21-22(29)26(16-8-5-6-9-17(16)27(19)21)13-20(28)23-15-12-14(30-2)10-11-18(15)31-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGYHTJDIOEFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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